molecular formula C17H18O4 B11155504 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate

Cat. No.: B11155504
M. Wt: 286.32 g/mol
InChI Key: BPGBDEHBHGXYDZ-UHFFFAOYSA-N
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Description

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate is a synthetic chromenone derivative characterized by a fused cyclopenta[c]chromen core. Its structure includes a propyl substituent at position 8 and an acetyloxy group at position 7. Chromenone derivatives are often studied for their anti-inflammatory, antioxidant, and enzyme-inhibitory properties .

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

InChI

InChI=1S/C17H18O4/c1-3-5-11-8-14-12-6-4-7-13(12)17(19)21-16(14)9-15(11)20-10(2)18/h8-9H,3-7H2,1-2H3

InChI Key

BPGBDEHBHGXYDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=O)C3=C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the propyl group: This step may involve alkylation reactions using propyl halides.

    Formation of the cyclopentane ring: This can be done through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential biological activity, making it of interest in the study of biochemical pathways and interactions.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: It may interact with cellular receptors, influencing signal transduction pathways.

    Gene expression modulation: The compound could affect the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Isopropyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
  • Molecular Formula : C₁₇H₁₇ClO₅
  • Molecular Weight : 336.77 g/mol
  • Key Features :
    • Chlorine substituent at position 8 (vs. propyl in the target compound).
    • Isopropyl ester at position 7 (vs. acetyloxy group).
  • The isopropyl ester group increases steric bulk compared to the acetate, which could reduce solubility in polar solvents .
8-O-Acetylshanzhiside Methyl Ester
  • Molecular Formula : C₂₁H₂₈O₁₂
  • Molecular Weight : 484.44 g/mol
  • Key Features :
    • A cyclopenta[c]pyran core (vs. chromen in the target compound).
    • Multiple hydroxyl groups and a methyl ester.
  • Implications: The hydroxyl groups enhance hydrophilicity, contrasting with the lipophilic propyl and acetyloxy groups in the target compound.

Tabulated Comparison of Key Properties

Property Target Compound Isopropyl Chloro Derivative 8-O-Acetylshanzhiside Methyl Ester
Core Structure Cyclopenta[c]chromen Cyclopenta[c]chromen Cyclopenta[c]pyran
Position 8 Substituent Propyl (C₃H₇) Chlorine (Cl) Hydroxyl (OH)
Position 7 Functional Group Acetyloxy (OAc) Isopropyl ester (OCOO-iPr) Methyl ester (COOCH₃)
Molecular Weight ~318.35 g/mol (estimated) 336.77 g/mol 484.44 g/mol
Applications Synthetic intermediate, potential pharmacological agent Research chemical, structural analog Pharmacological reference standard, cosmetic research

Research Findings and Functional Implications

  • Substituent Reactivity: The propyl group in the target compound likely enhances lipophilicity, favoring membrane permeability in drug delivery contexts. In contrast, the chlorine atom in the chloro-derivative may promote halogen bonding interactions in enzyme inhibition . This contrasts with the more stable isopropyl ester in the chloro-analogue .
  • Methodological Considerations :

    • Structural refinement tools like SHELXL (used for crystallographic analysis in related studies) are critical for resolving substituent conformations and intermolecular interactions in such compounds .

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